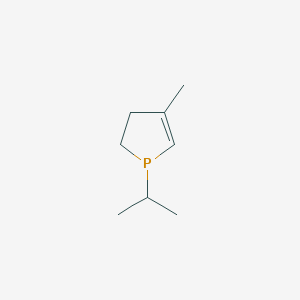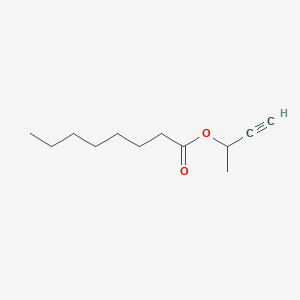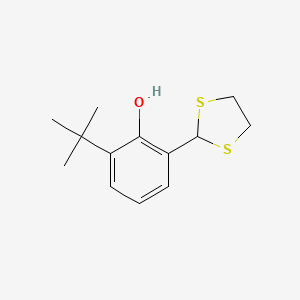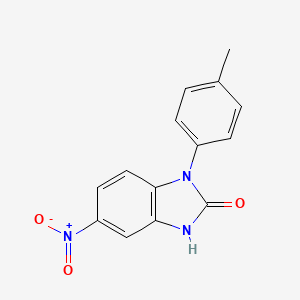![molecular formula C26H28O3 B14248540 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid CAS No. 185312-98-5](/img/structure/B14248540.png)
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is an organic compound with the molecular formula C26H28O3. This compound is characterized by its complex structure, which includes a benzoic acid core substituted with dimethyl and pentoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biochemical pathways and as a probe for molecular interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbenzoic Acid: Similar in structure but lacks the dimethyl and pentoxyphenyl groups.
Biphenyl-4-carboxylic Acid: Similar core structure but different substituents.
3,5-Dimethoxy-4-hydroxybenzoic Acid: Similar functional groups but different overall structure
Uniqueness
3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
185312-98-5 |
|---|---|
Formule moléculaire |
C26H28O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
3,5-dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C26H28O3/c1-4-5-6-15-29-24-13-11-21(12-14-24)20-7-9-22(10-8-20)25-18(2)16-23(26(27)28)17-19(25)3/h7-14,16-17H,4-6,15H2,1-3H3,(H,27,28) |
Clé InChI |
LFTQOBKXQRBZIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)

![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)




![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)

